1-[1-(4-Phenylphenyl)cyclohexyl]piperidine
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Overview
Description
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines. This compound is structurally characterized by a cyclohexyl ring substituted with a piperidine ring and a biphenyl moiety. It is known for its significant pharmacological effects, particularly in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-phenylphenylmagnesium bromide with cyclohexanone to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired cyclohexyl derivative. The final step involves the reaction of this intermediate with piperidine under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, acting as a noncompetitive antagonist. This interaction leads to the inhibition of calcium ion influx, which in turn affects neurotransmitter release and neuronal excitability. Additionally, it may influence other neurotransmitter systems, including dopamine and serotonin pathways .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Shares a similar arylcyclohexylamine structure and pharmacological profile.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine: A derivative of ketamine with similar effects.
Uniqueness
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is unique due to its specific biphenyl substitution, which may confer distinct pharmacological properties compared to other arylcyclohexylamines. This structural variation can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic applications .
Properties
CAS No. |
77415-81-7 |
---|---|
Molecular Formula |
C23H29N |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-[1-(4-phenylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(16-6-2-7-17-23)24-18-8-3-9-19-24/h1,4-5,10-15H,2-3,6-9,16-19H2 |
InChI Key |
XZRYYXBUPYYHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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